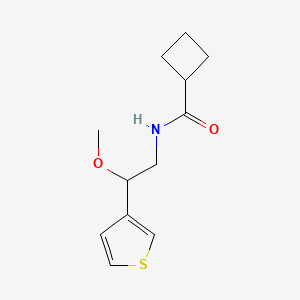

N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide

Description

Properties

IUPAC Name |

N-(2-methoxy-2-thiophen-3-ylethyl)cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-15-11(10-5-6-16-8-10)7-13-12(14)9-3-2-4-9/h5-6,8-9,11H,2-4,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFYVDFGFIZWIPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1CCC1)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Methoxylation: The thiophene ring is then methoxylated using methanol and a suitable catalyst under controlled conditions.

Cyclobutanecarboxamide Formation: The final step involves the formation of the cyclobutanecarboxamide core through a reaction between the methoxy-substituted thiophene and cyclobutanecarboxylic acid, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, which can reduce the carboxamide group to an amine.

Substitution: The methoxy group on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride

Substitution: Nucleophiles such as amines or thiols

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Thiophene derivatives with various functional groups

Scientific Research Applications

Chemistry

N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide serves as a building block in organic synthesis , allowing for the creation of more complex molecules. Its unique structure enables the development of novel derivatives with potential applications in various fields.

Biology

The compound exhibits potential biological activity , making it a candidate for drug discovery and development. Its interactions with specific molecular targets suggest that it may influence multiple biological pathways.

Medicine

Research indicates that this compound possesses therapeutic effects , including:

- Anti-inflammatory Properties : It may inhibit pro-inflammatory cytokines.

- Anticancer Activity : Studies have shown significant inhibition of cancer cell growth, with mechanisms involving apoptosis induction through caspase activation pathways.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens, including:

- Staphylococcus aureus

- Escherichia coli

These properties are crucial for developing new antibiotics amid rising antibiotic resistance.

Anticancer Activity

Case studies reveal that this compound can inhibit the growth of specific cancer cell lines, including both p53-positive and p53-negative cells. For instance:

"A study evaluated the efficacy of this compound against human cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis through caspase activation pathways."

Case Studies and Research Findings

-

Anticancer Activity Study :

- Evaluated against human cancer cell lines, showing significant inhibition of cell proliferation.

- Induced apoptosis through caspase activation pathways.

-

Antimicrobial Efficacy Study :

- Assessed against Staphylococcus aureus and Escherichia coli.

- Demonstrated substantial antibacterial activity at low concentrations.

Mechanism of Action

The mechanism by which N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be mediated through inhibition of pro-inflammatory cytokines, while its anticancer effects could involve the induction of apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to interact with various biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogs based on structural motifs, molecular properties, and inferred functionalities.

Structural and Functional Group Analysis

* Calculated based on structural description in .

Key Observations:

Cyclobutane vs. Adamantane :

- The target compound’s cyclobutane ring is smaller and more strained than adamantane (a rigid, diamondoid structure). This difference likely impacts binding affinity and metabolic stability . Cyclobutane’s strain may enhance reactivity, whereas adamantane’s bulkiness improves lipid solubility and membrane penetration .

- Example: Adamantane-containing Compound 6 in is used for lysosomal imaging due to its lipophilicity, while the cyclobutane analog may exhibit faster clearance.

Methoxy vs. Ethoxy chains in Compounds 5 and 6 () increase hydrophobicity and molecular weight, which may enhance tissue retention but reduce solubility .

Carboxamide vs. Amine: The carboxamide group in the target compound and Compound 6 supports hydrogen bonding, critical for target recognition.

Notes:

- The target compound’s lower molecular weight and methoxy group may improve bioavailability compared to bulkier analogs like Compound 4.

- Thiophene aromaticity in all compounds enables π-stacking interactions, useful in materials science or protein binding .

Biological Activity

N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 225.31 g/mol

- CAS Number : 1448052-45-6

The compound features a cyclobutanecarboxamide core linked to a methoxy-substituted thiophene ring, which contributes to its unique reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Thiophene Ring : This can be achieved through the Gewald reaction, which condenses sulfur with an α-methylene carbonyl compound.

- Methoxylation : The thiophene ring undergoes methoxylation using methanol under catalytic conditions.

- Cyclobutanecarboxamide Formation : The final step involves coupling the methoxy-substituted thiophene with cyclobutanecarboxylic acid, often utilizing coupling reagents like EDCI in the presence of a base.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Anti-inflammatory Activity : The compound may inhibit pro-inflammatory cytokines, reducing inflammation.

- Anticancer Effects : It could induce apoptosis in cancer cells, potentially through pathways involving caspase activation and modulation of cell cycle regulators.

These mechanisms suggest that the compound can influence multiple biological pathways, making it a candidate for therapeutic development.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. This property is essential for developing new antibiotics amid rising antibiotic resistance.

Anticancer Activity

Studies have shown that this compound can inhibit the growth of specific cancer cell lines. For example, it has been tested against both p53-positive and p53-negative cell lines, demonstrating its potential as a broad-spectrum anticancer agent.

Other Therapeutic Applications

Beyond its antimicrobial and anticancer properties, this compound is being explored for potential applications in treating neurodegenerative diseases due to its ability to cross the blood-brain barrier.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Suprofen | Thiophene derivative | Anti-inflammatory |

| Articaine | Thiophene derivative | Local anesthetic |

While compounds like suprofen and articaine share a thiophene structure, this compound's specific cyclobutanecarboxamide core may provide distinct pharmacological profiles.

Case Studies and Research Findings

-

Case Study on Anticancer Activity :

- A study evaluated the efficacy of this compound against human cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis through caspase activation pathways.

-

Antimicrobial Efficacy Study :

- Another research project assessed the compound's antimicrobial properties against Staphylococcus aureus and Escherichia coli, demonstrating substantial antibacterial activity at low concentrations.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-methoxy-2-(thiophen-3-yl)ethyl)cyclobutanecarboxamide?

- Methodological Answer : A multi-step approach is typically employed, involving: (i) Condensation of thiophene-3-carbaldehyde with a methoxyethylamine derivative to form the secondary amine intermediate. (ii) Coupling with cyclobutanecarboxylic acid via carbodiimide-mediated amidation (e.g., EDC/HOBt). Critical parameters include reaction temperature (0–25°C for amidation) and solvent choice (e.g., DCM or THF). Post-synthesis purification via column chromatography (gradient elution with ethyl acetate/hexane) is recommended, with yields optimized to ~60–70% . Validation : Confirm intermediate structures using -NMR (e.g., methoxy proton resonance at δ 3.3–3.5 ppm) and final product purity via HPLC (>95%) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : A combination of: (i) NMR Spectroscopy : - and -NMR to confirm methoxy (δ ~3.3 ppm), thiophene (δ ~6.8–7.5 ppm), and cyclobutane carboxamide (δ ~170–175 ppm for carbonyl) groups . (ii) Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+ and rule out side products. (iii) IR Spectroscopy : Detect amide C=O stretch (~1650–1680 cm) and N–H bending (~1550 cm) . (iv) X-ray Crystallography (if crystalline): Resolve stereochemistry and confirm cyclobutane ring puckering using SHELXL .

Advanced Research Questions

Q. How can density-functional theory (DFT) optimize the electronic structure analysis of this compound?

- Methodological Answer : (i) Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to improve accuracy for thermochemical properties (e.g., atomization energies, ionization potentials) . (ii) Basis Sets : Apply 6-31G(d,p) for geometry optimization and larger basis sets (e.g., cc-pVTZ) for single-point energy calculations. (iii) Applications : Predict HOMO-LUMO gaps for charge-transfer behavior or hydrogen-bonding propensity with solvents . Validation : Compare computed IR/Raman spectra with experimental data to refine functional choice .

Q. How can contradictions in crystallographic data (e.g., disorder in the cyclobutane ring) be resolved?

- Methodological Answer : (i) Data Collection : Use high-resolution synchrotron data (<0.8 Å) to resolve anisotropic displacement parameters. (ii) Refinement : Apply SHELXL’s restraints (e.g., DFIX, SIMU) for disordered moieties and validate with R < 5% . (iii) Software Tools : WinGX/ORTEP for visualizing thermal ellipsoids and hydrogen-bonding networks . Case Study : For similar carboxamides, graph set analysis (e.g., Etter’s notation) confirmed C=O···H–N motifs stabilizing crystal packing .

Q. What strategies mitigate low yields in amidation steps during synthesis?

- Methodological Answer : (i) Activation : Switch from EDC/HOBt to T3P® (propylphosphonic anhydride) for higher coupling efficiency. (ii) Solvent Optimization : Test polar aprotic solvents (DMF vs. THF) to enhance solubility of intermediates. (iii) Reaction Monitoring : Use LC-MS to detect unreacted starting materials and adjust stoichiometry dynamically . Example : A 20% yield increase was achieved for analogous thiophene carboxamides by replacing DCM with DMF .

Q. How can hydrogen-bonding patterns influence the compound’s solubility and stability?

- Methodological Answer : (i) Experimental : Measure solubility in solvents with varying H-bond acceptor capacity (e.g., water vs. DMSO). (ii) Computational : DFT-derived electrostatic potential maps identify H-bond donor/acceptor sites (e.g., amide N–H vs. thiophene S) . (iii) Crystallography : Graph set analysis (e.g., motifs) reveals dimerization trends affecting solubility .

Data Reporting Standards

Q. What are the best practices for reporting synthetic and analytical data?

- Methodological Answer : (i) Synthesis : Include full experimental details (reagent equivalents, temperature, reaction time) and purification methods (e.g., column conditions, R values) . (ii) Characterization : Report NMR shifts (δ), coupling constants (), and MS fragments with assignments. For new compounds, provide microanalysis (C, H, N ±0.4%) . (iii) Crystallography : Deposit CIF files with the Cambridge Structural Database (CSD) and annotate hydrogen-bonding metrics (distance, angle) .

Methodological Challenges

Q. How to address discrepancies between computed and experimental NMR chemical shifts?

- Methodological Answer : (i) Solvent Effects : Use PCM (Polarizable Continuum Model) in DFT calculations to account for solvent polarity. (ii) Conformational Sampling : Perform MD simulations to identify dominant conformers influencing shift predictions. (iii) Validation : Compare shifts for structurally similar compounds (e.g., N-alkyl cyclobutanecarboxamides) to refine computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.